molecular formula C8H3ClF3NO2S B1530614 3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1509366-76-0

3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No. B1530614
M. Wt: 269.63 g/mol
InChI Key: UEYRWMSDMVIWAI-UHFFFAOYSA-N
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Description

“3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1509366-76-0 . It is a powder at room temperature and has a molecular weight of 269.63 .


Molecular Structure Analysis

The molecular structure of “3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride” can be found in various chemical databases . The InChI key can be used to retrieve the structure .


Chemical Reactions Analysis

“4-(Trifluoromethyl)benzenesulfonyl chloride” may be used to synthesize β-arylated thiophenes and 2,5-diarylated pyrrole via palladium catalyzed desulfitative arylation of thiophenes and pyrroles, respectively .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 269.63 . More detailed physical and chemical properties might be available in specialized chemical databases .

Scientific Research Applications

Synthesis and Organic Chemistry

3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride serves as a crucial intermediate in the synthesis of complex molecules and materials. Studies demonstrate its utility in the formation of sulfones and sultones, important classes of compounds in drug development and material science.

  • Sulfone Synthesis : The compound has been used in reactions with enamines to afford acyclic sulfones, indicating its role in the synthesis of sulfur-containing compounds which are prevalent in pharmaceuticals and agrochemicals (Tsuge, Iwanami, & Hagio, 1972).
  • Sultone Formation : A photoredox-catalyzed procedure utilizing 3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride for one-step formation of sultones from α,ω-alkenols showcases its potential in creating fluorinated compounds, which are valuable in electrolyte additives and drug synthesis (Rawner, Knorn, Lutsker, Hossain, & Reiser, 2016).

Material Chemistry and Polymer Science

In the realm of material science and polymer chemistry, 3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride is instrumental in the development of advanced materials with unique properties.

  • Hyperbranched Polymers : The compound aids in the creation of hyperbranched poly(arylene ether sulfone)s, which have applications in high-performance materials due to their unique structural features, demonstrating the role of 3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride in polymer science (Himmelberg & Fossum, 2005).

Safety And Hazards

This compound is labeled with the signal word “Danger” and is associated with the GHS pictograms GHS05 and GHS07 . It causes severe skin burns and eye damage . Contact with water liberates toxic gas .

properties

IUPAC Name

3-cyano-4-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYRWMSDMVIWAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)Cl)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride

CAS RN

1509366-76-0
Record name 3-cyano-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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